Thia fatty acids

Thia fatty acids are a class of compounds that contain both thioether and carboxyl groups, derived from the modification of traditional fatty acids. These unique chemical structures confer them with distinctive properties such as enhanced solubility in organic solvents and increased stability against oxidation compared to their parent fatty acids.

Structurally, thia fatty acids can be synthesized by replacing an oxygen atom in a fatty acid with a sulfur atom through various chemical reactions. This substitution alters the molecular polarity and reactivity, making them valuable in a wide range of applications.

In the pharmaceutical industry, thia fatty acids are used as precursors for the synthesis of novel drugs due to their unique physicochemical properties. They also find use in the cosmetics sector where they enhance product stability and provide additional moisturizing benefits. Additionally, these compounds can be employed in the formulation of environmentally friendly surfactants and biodegradable polymers.

The broad range of functionalities offered by thia fatty acids makes them a versatile choice for researchers and manufacturers seeking to develop innovative products with enhanced performance characteristics.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

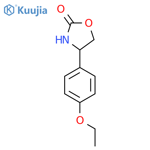

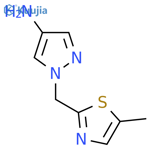

|

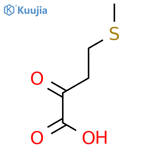

2-sulfobutanoic acid | 1314977-78-0 | C4H7ClO4S |

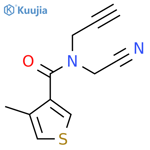

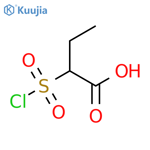

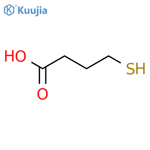

|

4-sulfanylbutanoic acid | 13095-73-3 | C4H8O2S |

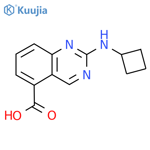

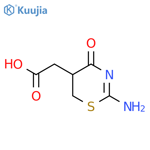

|

(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-yl)-acetic acid | 137017-77-7 | C6H8N2O3S |

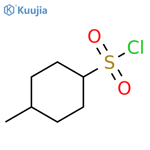

|

4-Methylsulfanyl-2-oxo-butanoic acid | 583-92-6 | C5H8O3S |

|

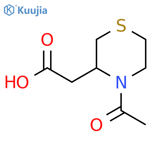

2-(4-Acetylthiomorpholin-3-yl)acetic acid | 1512025-53-4 | C8H13NO3S |

|

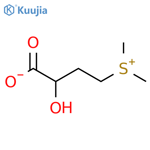

Sulfonium, (3-carboxy-3-hydroxypropyl)dimethyl-, inner salt | 194034-30-5 | C6H12O3S |

|

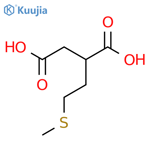

2-2-(methylsulfanyl)ethylbutanedioic acid | 860427-66-3 | C7H12O4S |

|

5-(methylsulfanyl)-2-oxopentanoic acid | 107872-90-2 | C6H10O3S |

|

Calcium a-Hydroxy-γ-Methylmercaptobutyrate | 4857-44-7 | C5H10O3S |

|

Succimer | 304-55-2 | C4H6O4S2 |

関連文献

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

推奨される供給者

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品